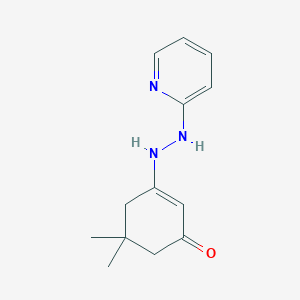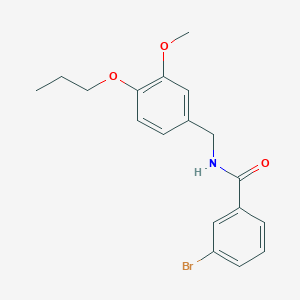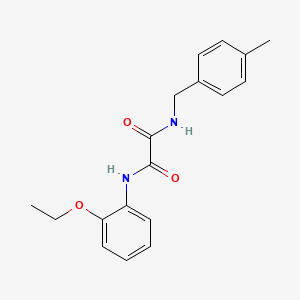
5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BDMT, is a thiazolidinone compound that has been widely studied for its potential applications in various fields of scientific research. In
Mécanisme D'action
The mechanism of action of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of inflammatory cytokines and the reduction of oxidative stress markers. It has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its versatility in various lab experiments. It can be used in both in vitro and in vivo studies, and its wide range of biological activities make it a valuable tool for investigating various disease processes. However, one of the limitations of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its potential toxicity, which must be carefully monitored in all experiments.
Orientations Futures
There are many potential future directions for the study of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Another area of research is the development of novel analogs of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with improved biological activity and reduced toxicity. Additionally, the use of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in combination with other therapeutic agents may also be explored as a potential treatment strategy.
Méthodes De Synthèse
5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid and sodium hydroxide. The final product is obtained through the reaction of the intermediate compound with potassium thiocyanate.
Applications De Recherche Scientifique
5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
IUPAC Name |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3S2/c1-16-8-3-6(7(13)5-9(8)17-2)4-10-11(15)14-12(18)19-10/h3-5H,1-2H3,(H,14,15,18)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKLTIIXSNLLHK-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=S)S2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)
![ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124208.png)

![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5124228.png)

![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5124242.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-methoxybenzenesulfonamide](/img/structure/B5124244.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5124251.png)

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5124266.png)